Dbd-cocl
Overview
Description
. It is known for its high reactivity and stability, making it an essential tool in analytical chemistry.
Mechanism of Action
Target of Action
DBD-COCl, also known as 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole , is primarily used as a labeling agent in High-Performance Liquid Chromatography (HPLC) . Its primary targets are the functional groups in the molecules that need to be labeled, such as benzylamine .
Mode of Action
This compound interacts with its targets by covalently bonding with them, thereby tagging them with a fluorescent label . This interaction results in the formation of a new compound that can be detected using fluorescence detection methods in HPLC .
Biochemical Pathways
It is known that this compound is used in the process of labeling compounds for hplc, which is a technique widely used in biochemistry for the separation and analysis of complex mixtures .
Result of Action
The primary result of this compound’s action is the successful labeling of target molecules, enabling their detection and analysis using HPLC . This allows for the identification and quantification of the labeled compounds in a mixture .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and heat . Therefore, it is typically stored under inert gas at temperatures below 0°C . These conditions help maintain the stability and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole involves the reaction of 4-(N,N-Dimethylaminosulfonyl)-7-(N-methylamino)-2,1,3-benzoxadiazole with phosgene (carbonyl chloride) under controlled conditions . The reaction is typically carried out in an anhydrous solvent such as benzene or toluene, and the mixture is stirred at a temperature of around 60°C for a specified period .
Industrial Production Methods
In industrial settings, the production of 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous benzene, toluene
Temperature: Typically around 60°C
Reaction Time: Varies depending on the nucleophile and desired product.
Major Products Formed
The major products formed from these reactions are derivatives of 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole, which are stable and can be detected using HPLC with fluorescence detection .
Scientific Research Applications
4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole is widely used in scientific research for various applications:
Comparison with Similar Compounds
4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole is unique compared to other similar compounds due to its high reactivity and stability. Similar compounds include:
- 4-(N,N-Dimethylaminosulfonyl)-7-(N-methylamino)-2,1,3-benzoxadiazole (DBD-CO-Hz)
- 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)benzofurazan (DBD-CO-Hz)
- 4-(N,N-Dimethylaminosulfonyl)-7-(N-methylamino)-2,1,3-benzoxadiazole (DBD-ED)
These compounds share similar structural features but differ in their reactivity and applications. 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole stands out due to its superior performance in HPLC labeling and detection .
Properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]-methylamino]acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4S/c1-15(2)21(18,19)8-5-4-7(16(3)6-9(12)17)10-11(8)14-20-13-10/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIIBGUHMHXMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N(C)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935378 | |
Record name | N-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-N-methylglycyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156153-43-4 | |
Record name | 4-(N-Chloroformylmethyl-N-methyl)amino-7-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156153434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-N-methylglycyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DBD-COCl [=4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole] [for HPLC Labeling] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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